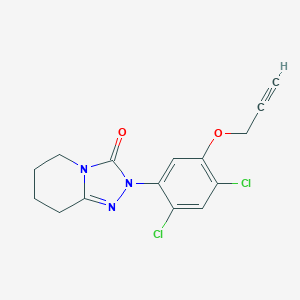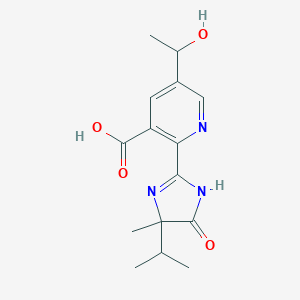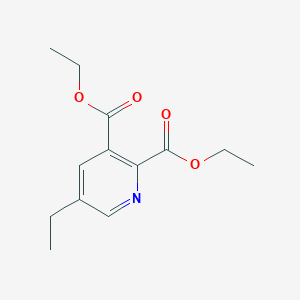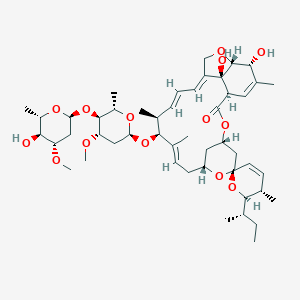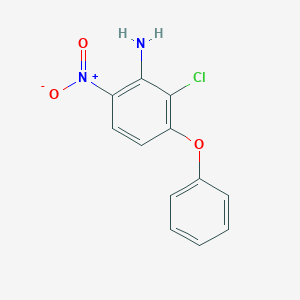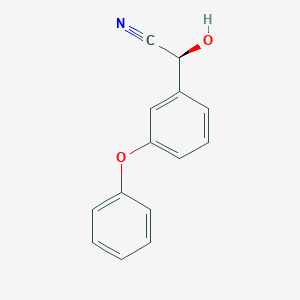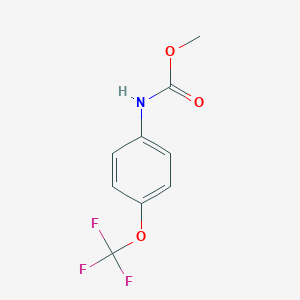
甲基(4-(三氟甲氧基)苯基)氨基甲酸酯
描述
Methyl (4-(trifluoromethoxy)phenyl)carbamate is an organic compound with the molecular formula C9H8F3NO3. It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a carbamate group. This compound is known for its applications in various fields, including pharmaceuticals, materials science, and organic synthesis.
科学研究应用
Methyl (4-(trifluoromethoxy)phenyl)carbamate has several scientific research applications:
Pharmaceutical Chemistry: It is used in the development of drugs, particularly those containing trifluoromethyl groups, which are known for their enhanced pharmacological properties.
Material Science: The compound is incorporated into electrochromic devices to modify their optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pesticides like indoxacarb.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-(trifluoromethoxy)phenyl)carbamate typically involves the reaction of 4-(trifluoromethoxy)aniline with methyl chloroformate. The reaction is carried out in the presence of a base, such as sodium bicarbonate or sodium hydroxide, in a suitable solvent like methylene chloride or toluene. The reaction mixture is maintained at a controlled temperature, usually between -10°C to 25°C, to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of Methyl (4-(trifluoromethoxy)phenyl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The intermediate compounds are often purified through recrystallization and filtration techniques .
化学反应分析
Types of Reactions
Methyl (4-(trifluoromethoxy)phenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound, while oxidation reactions may yield phenolic derivatives .
作用机制
The mechanism of action of Methyl (4-(trifluoromethoxy)phenyl)carbamate involves its interaction with specific molecular targets. For instance, in pharmaceutical applications, the trifluoromethyl group can enhance drug potency by lowering the pKa of the cyclic carbamate, facilitating key hydrogen bonding interactions with target proteins . This interaction can inhibit enzymes or modulate receptor activity, leading to the desired therapeutic effects.
相似化合物的比较
Similar Compounds
- Methyl (chlorocarbonyl)[4-(trifluoromethoxy)phenyl]carbamate
- 4-(trifluoromethyl)phenyl carbamate
- Methyl N-(chlorocarbonyl)-N-[4-(trifluoromethoxy)phenyl]carbamate
Uniqueness
Methyl (4-(trifluoromethoxy)phenyl)carbamate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in various chemical reactions, making it valuable in diverse applications .
属性
IUPAC Name |
methyl N-[4-(trifluoromethoxy)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-15-8(14)13-6-2-4-7(5-3-6)16-9(10,11)12/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSOYUOWAZHCFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201045188 | |
| Record name | Methyl N-[4-(trifluoromethoxy)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201045188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177905-10-1 | |
| Record name | Methyl N-[4-(trifluoromethoxy)phenyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177905-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl N-[4-(trifluoromethoxy)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201045188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-[4-(trifluoromethoxy)phenyl]-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthetic method described in the research for Methyl (4-(trifluoromethoxy)phenyl)carbamate?
A1: The research paper highlights a novel synthetic method for producing Methyl (4-(trifluoromethoxy)phenyl)carbamate []. This method is deemed significant due to its simplicity, practicality, and high efficiency. It involves a direct reaction of 4-trifluoromethoxy-aniline with methyl chloroformate in the presence of alkalis and a mixed solvent system.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B195231.png)
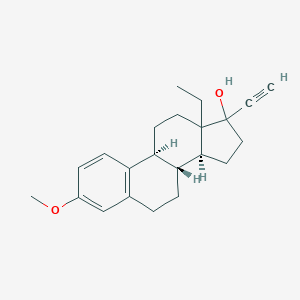
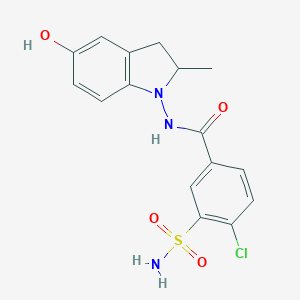

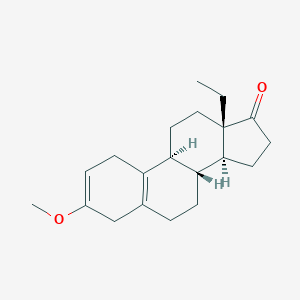
![N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-1-(pentanoylamino)cyclopentane-1-carboxamide](/img/structure/B195250.png)
